molecular formula C6H10O B7820522 Hexa-2,4-dien-1-ol

Hexa-2,4-dien-1-ol

Cat. No. B7820522
M. Wt: 98.14 g/mol
InChI Key: MEIRRNXMZYDVDW-UHFFFAOYSA-N
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Description

Hexa-2,4-dienol is a metabolite found in or produced by Saccharomyces cerevisiae.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Unsaturated Aldehydes Synthesis : Hexa-2,4-dien-1-ol, through reactions like Claisen and Cope rearrangements, contributes to the synthesis of unsaturated aldehydes. These processes showcase high stereospecificity, particularly with secondary hexa-1,5-dien-3-ols, resulting in specific isomeric forms (Cookson & Rogers, 1974).

  • Diels-Alder Reaction in Education : The reaction of 2,4-hexadien-1-ol with maleic anhydride serves as an educational tool in undergraduate organic chemistry labs, demonstrating key organic reactions and leading to the synthesis of products with new stereocenters (McDaniel & Weekly, 1997).

  • Hydrogenation Studies : Hexa-2,4-dien-1-ol is used in liquid-phase hydrogenation studies on palladium catalysts. These studies explore the effects of additives like tin or silver on the hydrogenation process, contributing valuable insights into catalysis (Sales, Mendes, & Bozon-Verduraz, 2000).

  • Perfume and Food Industry Applications : The synthesis of leaf alcohols from Hexa-2,4-dien-1-ol and its derivatives, such as (E)-Hex-2-en-1-ol and (Z)-hex-3-en-1-ol, finds applications in the perfume industry and food processing. These alcohols act as powerful additives for flavors and fragrances (Leitmannová & Červený, 2006).

Mechanistic Studies and Catalysis

  • Isomerization Studies : Research on the isomerization of cis-hexa-1,3-diene to cis,trans-hexa-2,4-diene contributes to the understanding of reaction mechanisms in organic chemistry. This research offers insights into the behavior of 1,3-dienes under different conditions (Frey & Pope, 1966).

  • Catalysis Research : Hexa-2,4-dien-1-ol plays a role in studies involving photo-induced hydrogenation catalyzed by its chromium tetracarbonyl complex. These studies refine the understanding of reaction mechanisms in organometallic chemistry (Platbrood & Wilputte-Steinert, 1976).

  • Rhodium-Catalyzed Conjugated Additions : Chain dienes derived from Hexa-2,4-dien-1-ol have been used as steering ligands in Rhodium-catalyzed asymmetric conjugated additions. This research opens avenues for designing novel chiral diene ligands in synthetic chemistry (Hu, Zhuang, Cao, & Du, 2009).

properties

IUPAC Name

hexa-2,4-dien-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIRRNXMZYDVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047632
Record name 2,​4-​Hexadien-​1-​ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexa-2,4-diene-1-ol

CAS RN

111-28-4
Record name 2,4-Hexadien-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,​4-​Hexadien-​1-​ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
TH Jones, J Meinwald, K Hicks… - Proceedings of the …, 1977 - National Acad Sciences
Analyses of the chief volatile constituents of the defensive secretions of three oplionids were carried out. Leiobunum nigripalpi produces three closely related C7 compounds: E-4-methyl…
Number of citations: 46 www.pnas.org
GD Bennett, LR Bringman, EM Wildman… - Journal of Chemical …, 2010 - Springer
The title compounds, C 10 H 12 O 4 and C 12 H 14 O 5 , were prepared as part of an ongoing study to explore the practical aspects of solventless reaction methods. As confirmed by the …
Number of citations: 2 link.springer.com
M Kotova, A Karlíčková, E Vyskočilová… - … Kinetics, Mechanisms and …, 2018 - Springer
Selective hydrogenations of C6 dienic compounds bearing two or more conjugated double bonds in trans position using homogeneous ruthenium catalysts were performed. The …
Number of citations: 2 link.springer.com
E Leitmannová, L Červený - Chemické listy, 2006 - ww-w.chemicke-listy.cz
(E)-Hex-2-en-1-ol and (Z)-hex-3-en-1-ol are usually referred to as the leaf alcohols. The alcohols are of special interest, as they are used in perfume industry and food processing as …
Number of citations: 3 ww-w.chemicke-listy.cz
W Giersch, I Farris - Helvetica chimica acta, 2004 - Wiley Online Library
Abstract Treatment of cycloalkanone dimethyl acetals 3–6 with sorbyl alcohol (=(2E,4E)‐hexa‐2,4‐dien‐1‐ol; 1) in the presence of acids afforded the novel cycloalkenones 8, 9, 11, and …
Number of citations: 15 onlinelibrary.wiley.com
JA Fuentes, SM Smith, MT Scharbert… - … A European Journal, 2015 - Wiley Online Library
The synthesis of a range of phosphine‐diamine, phosphine‐amino‐alcohol, and phosphine‐amino‐amide ligands and their ruthenium(II) complexes are reported. Five of these were …
AN Pilipenko, BT Sharipov, FA Valeev - Russian Journal of Organic …, 2014 - Springer
The Diels-Alder reaction of levoglucosenone with (2E,4E)-hexa-2,4-dien-1-yl acetate was used to synthesize chiral functionalized derivatives of isopropyl(methyl)cyclohexene fused to a …
Number of citations: 6 link.springer.com
J Llaveria, A Beltran, WMC Sameera… - Journal of the …, 2014 - ACS Publications
Silver complexes bearing trispyrazolylborate ligands (Tp x ) catalyze the aziridination of 2,4-diene-1-ols in a chemo-, regio-, and stereoselective manner to give vinylaziridines in high …
Number of citations: 97 pubs.acs.org
JP Gordon - 2018 - rave.ohiolink.edu
Even though hydrovinylations (HV) of 1, 3-dienes have been extensively studied, a class of substrates that has not received much attention are the 1, 4-disubstituted derivatives. The …
Number of citations: 4 rave.ohiolink.edu
T Shibata, K Takasaku, Y Takesue, N Hirata, K Takagi - Synlett, 2002 - thieme-connect.com
A catalytic and highly enantioselective intramolecular [4+ 2] cycloaddition of dieneynes was achieved by use of chiral iridium complex prepared in situ from [IrCl (cod)] 2 and BDPP [2, 4-…
Number of citations: 30 www.thieme-connect.com

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